Sodium 3-fluorobenzenesulfinate
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Overview
Description
Sodium 3-fluorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4FNaO2S. It is a white solid that is soluble in water and various organic solvents. This compound is used as a versatile building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzenesulfinate can be synthesized through the reaction of 3-fluorobenzenesulfonyl chloride with sodium sulfite in the presence of a base such as sodium carbonate. The reaction is typically carried out in water at an elevated temperature of around 50°C for about 2 hours. The reaction mixture is then evaporated to dryness, and the product is purified by recrystallization from ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluorobenzenesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction Reactions: It can be reduced to form sulfides or other reduced sulfur compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various sulfonyl derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
Sodium 3-fluorobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which sodium 3-fluorobenzenesulfinate exerts its effects involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming sulfonyl derivatives. This reactivity is due to the presence of the electron-withdrawing fluorine atom, which enhances the electrophilicity of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other sulfinates. This makes it more reactive in certain chemical reactions and useful in specific applications where enhanced electrophilicity is desired .
Properties
IUPAC Name |
sodium;3-fluorobenzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBZZYQYBHPSST-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)[O-])F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935447-39-5 |
Source
|
Record name | sodium 3-fluorobenzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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